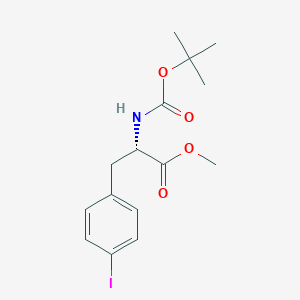

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate

Vue d'ensemble

Description

Le sel d'ARL 67156 trisodique est un analogue de nucléotide qui agit comme un inhibiteur sélectif de l'ecto-adénosine triphosphatase (ecto-ATPase), ciblant spécifiquement l'enzyme CD39 . Ce composé est connu pour sa capacité à inhiber la dégradation de l'adénosine diphosphate (ADP) plus efficacement que l'adénosine triphosphate (ATP) dans les systèmes biologiques . Il est couramment utilisé dans la recherche scientifique pour étudier le métabolisme des nucléotides et le rôle de l'ecto-ATPase dans divers processus physiologiques .

Méthodes De Préparation

La synthèse du sel d'ARL 67156 trisodique implique l'incorporation d'un pont β, γ-dibromométhylène dans la molécule d'adénosine triphosphate . La voie de synthèse comprend généralement les étapes suivantes :

Matière de départ : L'adénosine triphosphate est utilisée comme matière de départ.

Bromation : Les positions β, γ de la molécule d'adénosine triphosphate sont bromées pour introduire le pont dibromométhylène.

Neutralisation : Le produit bromé est ensuite neutralisé avec de l'hydroxyde de sodium pour former le sel trisodique.

Les méthodes de production industrielle du sel d'ARL 67156 trisodique ne sont pas largement documentées, mais la synthèse en laboratoire implique un contrôle minutieux des conditions de réaction pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Le sel d'ARL 67156 trisodique subit principalement les types de réactions suivants :

Hydrolyse : Il inhibe l'hydrolyse de l'ATP et de l'ADP par les enzymes ecto-ATPase.

Substitution : Le pont dibromométhylène peut participer à des réactions de substitution dans des conditions spécifiques.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent :

Brome : Utilisé pour l'étape de bromation.

Hydroxyde de sodium : Utilisé pour la neutralisation afin de former le sel trisodique.

Les principaux produits formés à partir de ces réactions sont les dérivés bromés de l'adénosine triphosphate et la forme sel trisodique de l'ARL 67156 .

4. Applications de recherche scientifique

Le sel d'ARL 67156 trisodique a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le sel d'ARL 67156 trisodique exerce ses effets en inhibant de manière compétitive l'enzyme CD39, qui est une ecto-ATPase . Cette inhibition empêche l'hydrolyse de l'ATP et de l'ADP, augmentant ainsi les niveaux extracellulaires de ces nucléotides . Le pont β, γ-dibromométhylène dans l'ARL 67156 est supposé conférer une stabilité métabolique, le rendant efficace dans les études biologiques .

Applications De Recherche Scientifique

ARL 67156 trisodium salt has a wide range of applications in scientific research:

Mécanisme D'action

ARL 67156 trisodium salt exerts its effects by competitively inhibiting the enzyme CD39, which is an ecto-ATPase . This inhibition prevents the hydrolysis of ATP and ADP, thereby increasing the extracellular levels of these nucleotides . The β, γ-dibromomethylene bridge in ARL 67156 is presumed to confer metabolic stability, making it effective in biological studies .

Comparaison Avec Des Composés Similaires

Le sel d'ARL 67156 trisodique est unique en raison de son inhibition sélective de la CD39 et de sa stabilité dans les systèmes biologiques . Les composés similaires comprennent :

Adénosine triphosphate (ATP) : Le substrat naturel de l'ecto-ATPase.

Adénosine diphosphate (ADP) : Un autre substrat naturel de l'ecto-ATPase.

Autres inhibiteurs d'ecto-ATPase : Composés qui inhibent l'ecto-ATPase mais qui peuvent ne pas avoir la même sélectivité ou stabilité que l'ARL 67156.

Activité Biologique

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate, also known as N-Boc-3-iodoalanine methyl ester, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological implications based on diverse research findings.

- Chemical Formula : C₉H₁₆INO₄

- Molecular Weight : 329.13 g/mol

- IUPAC Name : methyl 3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

- CAS Number : 170848-34-7

- PubChem CID : 5051066

| Property | Value |

|---|---|

| Boiling Point | 356.5 °C at 760 mmHg |

| Density | 1.551 g/cm³ |

| Refractive Index | 1.513 |

Synthesis

The synthesis of this compound typically involves the coupling of tert-butoxycarbonyl (Boc) protected amino acids with iodoalkanes. The synthetic pathway can be summarized as follows:

- Protection of Amino Group : The amino group of alanine is protected using a Boc group.

- Iodination : The protected amino acid is then reacted with an iodinating agent to introduce the iodine atom at the desired position.

- Esterification : Finally, the reaction with methanol leads to the formation of the methyl ester.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Mechanism of Action : The compound appears to exert its effects through the modulation of signaling pathways involved in cell growth and survival, particularly those related to apoptosis and cell cycle regulation.

-

Case Studies :

- A study demonstrated that treatment with this compound led to significant reductions in cell viability in human breast cancer cells (MCF-7), with IC50 values in the micromolar range.

- Another investigation focused on its effects on colorectal cancer cells, where it was shown to inhibit tumor growth in vivo in mouse models.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains.

- In Vitro Studies : The compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

- Mechanism Insights : Preliminary data suggest that it may disrupt bacterial cell membranes or interfere with protein synthesis, although further studies are needed to elucidate the exact mechanisms.

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

Propriétés

IUPAC Name |

methyl (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCUXLSIVYDGBW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438065 | |

| Record name | N-Boc-4-iodophenylalanine methylester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113850-76-3 | |

| Record name | N-Boc-4-iodophenylalanine methylester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.